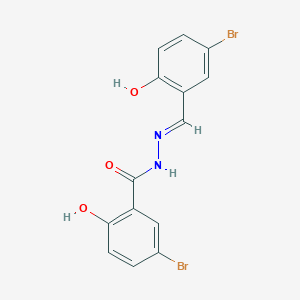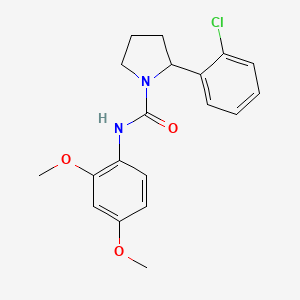![molecular formula C25H20ClN3O3 B6010756 6-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-2-PHENYLQUINOLINE](/img/structure/B6010756.png)
6-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-2-PHENYLQUINOLINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenylquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a phenyl group, a chloro group, and a piperazine ring bonded to a furan-2-carbonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenylquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions: The chloro and phenyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while the phenyl group can be introduced via Friedel-Crafts alkylation.
Piperazine Ring Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline core.
Furan-2-Carbonyl Group Addition: The final step involves the acylation of the piperazine ring with furan-2-carbonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the quinoline core.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenylquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and other antimicrobial properties.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 6-chloro-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenylquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biological pathways . The exact molecular targets and pathways are still under investigation, but it is hypothesized to involve the inhibition of key enzymes or disruption of cell membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Substituted Quinoline Derivatives: Compounds like 6-chloro-4-(4-methylpiperazine-1-carbonyl)-2-phenylquinoline share a similar quinoline core but differ in the substituents attached to the piperazine ring.
Furan Derivatives: Compounds like furan-2-carboxylic acid and its derivatives share the furan ring structure but differ in their functional groups.
Uniqueness
6-Chloro-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenylquinoline is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the furan-2-carbonyl group attached to the piperazine ring, along with the chloro and phenyl groups on the quinoline core, makes it a versatile compound for various applications in scientific research.
Eigenschaften
IUPAC Name |
[4-(6-chloro-2-phenylquinoline-4-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3/c26-18-8-9-21-19(15-18)20(16-22(27-21)17-5-2-1-3-6-17)24(30)28-10-12-29(13-11-28)25(31)23-7-4-14-32-23/h1-9,14-16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAALUMMFBXNDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[(4-hydroxyphenyl)amino]carbonyl}-2-pyrazinecarboxylic acid](/img/structure/B6010678.png)
![2-(2-bromo-4-methylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide](/img/structure/B6010683.png)
![N-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B6010691.png)
![methyl 5-(3-{[(1H-indol-2-ylcarbonyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B6010692.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B6010700.png)
![N-(1-ADAMANTYL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]UREA](/img/structure/B6010705.png)
![ETHYL 4-(AMINOCARBONYL)-5-{[(3-CHLOROANILINO)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE](/img/structure/B6010712.png)
![2-hydroxy-3-methoxybenzaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B6010716.png)
![3-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6010718.png)

![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6010732.png)

![2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B6010757.png)
![3-chloro-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6010766.png)
